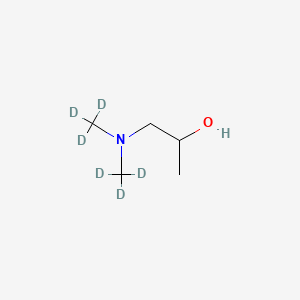

Dimepranol-d6

Description

Properties

IUPAC Name |

1-[bis(trideuteriomethyl)amino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-5(7)4-6(2)3/h5,7H,4H2,1-3H3/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXUNZWLEYGQAH-XERRXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC(C)O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Physicochemical Profile of Dimepranol-d6: An In-depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of Isotopic Labeling in Pharmaceutical Research

In the landscape of modern drug development and bioanalysis, the use of stable isotope-labeled (SIL) compounds is a cornerstone of precision and accuracy. Deuterium (²H or D), a stable isotope of hydrogen, offers a powerful tool for elucidating metabolic pathways, quantifying drug concentrations in biological matrices, and serving as an ideal internal standard in mass spectrometry-based assays. This technical guide provides a comprehensive overview of the physicochemical properties of Dimepranol-d6, a deuterated analog of Dimepranol. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the application of this critical analytical standard.

Dimepranol, or 1-(dimethylamino)propan-2-ol, is a component of the immunomodulatory drug Inosine Acedoben Dimepranol (also known as Inosine Pranobex or Isoprinosine).[1] Inosine Pranobex is utilized for its ability to enhance the body's immune response against various viral infections.[2] The incorporation of six deuterium atoms into the Dimepranol molecule to create Dimepranol-d6 provides a mass shift that allows for its clear differentiation from the unlabeled endogenous or administered Dimepranol, without significantly altering its chemical properties. This makes Dimepranol-d6 an invaluable tool for pharmacokinetic and bioequivalence studies, where precise quantification is paramount.

Part 1: Core Physicochemical Characteristics of Dimepranol-d6

The fundamental physicochemical properties of Dimepranol-d6 are summarized in the table below. This data has been compiled from reputable chemical suppliers and databases.

| Property | Value | Source(s) |

| Chemical Name | (±)-1-[(Dimethyl-d6)amino]-2-propanol | [3][4] |

| Synonyms | (±)-1-(N,N-Dimethyl-d6)amino]-2-propanol | [3][4] |

| CAS Number | 97964-89-1 | [3][5] |

| Molecular Formula | C₅H₇D₆NO | [3][6] |

| Molecular Weight | 109.20 g/mol | [3][6] |

| Appearance | Colorless Oil | [3] |

| Isotopic Purity | >99.9% (d6) | [3] |

| Chemical Purity | ≥97% | [3] |

| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly) | [3] |

| Storage Conditions | Long Term Storage at 4°C | [3] |

Part 2: Synthesis of Dimepranol-d6

The synthesis of deuterated amines such as Dimepranol-d6 typically involves the introduction of deuterium atoms at specific positions in the molecule. A common and effective method for this is reductive amination.[8][9] A plausible synthetic route for Dimepranol-d6 would involve the reaction of 1-amino-2-propanol with a deuterated methylating agent.

A potential synthetic pathway is outlined below:

Caption: Plausible synthetic route for Dimepranol-d6 via reductive amination.

In this proposed pathway, 1-amino-2-propanol is reacted with a deuterated formaldehyde source (formaldehyde-d2) to form a deuterated imine intermediate. This intermediate is then reduced using a deuterium-donating reducing agent, such as sodium cyanoborodeuteride (NaBD₃CN), to yield Dimepranol-d6. This two-step, one-pot reaction is a common strategy for the synthesis of deuterated N-methylated amines.[9]

Part 3: Mechanism of Action of Dimepranol (as Inosine Acedoben Dimepranol)

Dimepranol is a constituent of Inosine Acedoben Dimepranol, a drug known for its immunomodulatory properties.[2] Its mechanism of action is multifaceted, primarily involving the enhancement of the host's immune response to viral infections. The key pathways are illustrated in the diagram below.

Caption: Simplified signaling pathway of Inosine Acedoben Dimepranol's immunomodulatory effects.

Inosine Acedoben Dimepranol stimulates T-lymphocyte proliferation and differentiation.[2] This leads to an increased production of key cytokines, including Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[2] IL-2 further promotes the activation and proliferation of Natural Killer (NK) cells, which are crucial for recognizing and eliminating virally infected cells.[2] IFN-γ enhances the phagocytic activity of macrophages and further boosts the antiviral state.[2] This cascade of events results in a more robust and effective cell-mediated immune response against viral pathogens.

Part 4: Application of Dimepranol-d6 in Quantitative Analysis

The primary application of Dimepranol-d6 is as an internal standard (IS) for the quantitative analysis of Dimepranol in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalysis as it corrects for variability in sample preparation, injection volume, and matrix effects.

Experimental Protocol: Quantification of Dimepranol in Human Plasma using LC-MS/MS with Dimepranol-d6 as an Internal Standard

This protocol is adapted from a validated method for a similar small molecule and its deuterated internal standard in plasma.[2][10]

1. Materials and Reagents:

-

Dimepranol analytical standard

-

Dimepranol-d6 (Internal Standard)

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

2. Preparation of Stock and Working Solutions:

-

Dimepranol Stock Solution (1 mg/mL): Accurately weigh and dissolve Dimepranol in methanol.

-

Dimepranol-d6 Stock Solution (1 mg/mL): Accurately weigh and dissolve Dimepranol-d6 in methanol.

-

Dimepranol Working Solutions: Prepare a series of working solutions by serially diluting the Dimepranol stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

-

Dimepranol-d6 Working Solution (Internal Standard): Dilute the Dimepranol-d6 stock solution with acetonitrile to a final concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 300 µL of the Dimepranol-d6 working solution (in acetonitrile).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate Dimepranol from endogenous plasma components. For example:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5% to 95% B

-

2.5-3.5 min: 95% B

-

3.5-3.6 min: 95% to 5% B

-

3.6-5.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Dimepranol: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined by infusion and optimization).

-

Dimepranol-d6: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined by infusion and optimization).

-

5. Data Analysis:

-

Quantification is based on the peak area ratio of the analyte (Dimepranol) to the internal standard (Dimepranol-d6).

-

A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.

-

The concentration of Dimepranol in unknown samples is determined from the calibration curve using linear regression with a weighting factor (e.g., 1/x²).

Workflow for LC-MS/MS Analysis

Caption: A typical workflow for the quantitative analysis of Dimepranol in plasma using Dimepranol-d6 as an internal standard.

Conclusion

Dimepranol-d6 is a high-purity, stable isotope-labeled internal standard that is essential for the accurate and precise quantification of Dimepranol in biological matrices. Its physicochemical properties are nearly identical to its unlabeled counterpart, ensuring it effectively tracks the analyte throughout the analytical process. This technical guide has provided a comprehensive overview of the key characteristics of Dimepranol-d6, its plausible synthesis, the mechanism of action of its parent compound, and a detailed protocol for its application in a validated LC-MS/MS method. The information and protocols presented herein are intended to empower researchers to develop and implement robust and reliable bioanalytical assays for Dimepranol, contributing to a deeper understanding of its pharmacokinetics and clinical efficacy.

References

-

What is the mechanism of Inosine Pranobex? Patsnap Synapse. (2024-07-17). [Link]

-

Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. Molecules. (2021-07-23). [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. [Link]

-

The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

-

Synthesis of α-Deuterated Primary Amines via Reductive Deuteration of Oximes Using D2O as a Deuterium Source. ResearchGate. [Link]

-

Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. (2025-10-30). [Link]

-

Designing Stable Isotope Labeled Internal Standards. Acanthus Research. (2022-01-11). [Link]

-

Access to N-α-deuterated amino acids and DNA conjugates via Ca(II)-HFIP-mediated reductive deutero-amination of α-oxo-carbonyl compounds. Nature Communications. (2025-02-20). [Link]

-

Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. (2019-10-21). [https://pubs.acs.org/doi/10.1021/acs.chemrev.9b002 reductive-amination-in-the-synthesis-of-pharmaceuticals]([Link] reductive-amination-in-the-synthesis-of-pharmaceuticals)

-

Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. [Link]

-

Reductive amination. Wikipedia. [Link]

-

Inosine pranobex. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy. Drugs. (1986). [Link]

-

Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

-

Pharmacokinetic study of inosiplex tablets in healthy Chinese volunteers by hyphenated HPLC and tandem MS techniques. Journal of Pharmaceutical Analysis. (2013). [Link]

-

LC-MS-MS experiences with internal standards. Semantic Scholar. [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. (2017-09-01). [Link]

-

Validated Analytical Method Development of Inosine Pranobex in Drug Products by Thin Layer Chromatography. ResearchGate. (2025-08-09). [Link]

- N-methyl diisopropanolamine preparation method.

-

Dimepranol-d6 N-Oxide. Pharmaffiliates. [Link]

-

Dimepranol-d6 Hydrochloride. Pharmaffiliates. [Link]

-

Dimepranol-d6. Omsynth Lifesciences. [Link]

- Synthesis method of N,N-diethyl isopropylamine.

-

N,N-Dimethylisopropylamine. PubChem. [Link]

-

NMR Solvents – Stable Isotopes. Target Analysis. [Link]

Sources

- 1. Inosine pranobex. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. lgcstandards.com [lgcstandards.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Dimepranol-d6 | CAS 97964-89-1 | LGC Standards [lgcstandards.com]

- 6. Dimepranol-d6 | CymitQuimica [cymitquimica.com]

- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

Authored by: A Senior Application Scientist

An In-depth Technical Guide to the In Vitro Mechanism of Action of Dimepranol-d6

Preamble: Situating Dimepranol-d6 in its Therapeutic Context

Dimepranol-d6 is the deuterated stable isotope-labeled analogue of Dimepranol. In the pharmaceutical landscape, Dimepranol is not utilized as a standalone therapeutic agent. Instead, it is a key component of the synthetic immunomodulatory and antiviral drug, Inosine Acedoben Dimepranol, also widely known as Inosine Pranobex or Isoprinosine.[1][2][3] This compound is a complex of inosine and the p-acetamidobenzoic acid salt of N,N-dimethylamino-2-propanol (Dimepranol) in a 1:3 molar ratio.[4] The deuteration in Dimepranol-d6 serves as a tracer in pharmacokinetic and metabolic studies, allowing for precise tracking of the molecule's fate in biological systems without altering its fundamental mechanism of action.[5][6] Therefore, to understand the in vitro mechanism of Dimepranol-d6, we must examine the actions of the parent complex, Inosine Pranobex.

This guide will elucidate the core in vitro mechanisms of action of Inosine Pranobex, with the understanding that these actions are attributable to the complex as a whole, within which Dimepranol plays an integral role. We will explore its dual-pronged effect as both an immunomodulator and an antiviral agent, detailing the experimental frameworks used to characterize these properties.

Part 1: The Immunomodulatory Action of Inosine Pranobex

The primary and most extensively documented in vitro effect of Inosine Pranobex is its ability to modulate the host immune system, particularly in states of immunosuppression.[2][3][7] Its action is pleiotropic, impacting various arms of both the innate and adaptive immune responses. The core of its immunomodulatory efficacy lies in its ability to enhance cellular immunity.

Enhancement of T-Lymphocyte Function

Inosine Pranobex has been demonstrated to potentiate T-cell lymphocyte proliferation and function.[2][3][7] This is a critical aspect of its mechanism, as T-cells are central to orchestrating the adaptive immune response against viral infections and other cellular abnormalities.

Key In Vitro Effects on T-Cells:

-

Increased Proliferation: In vitro studies consistently show that Inosine Pranobex enhances the proliferation of T-cells in response to mitogens such as phytohemagglutinin (PHA).[8]

-

Modulation of Cytokine Production: The compound has been shown to increase the production of Th1-type cytokines, including interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), while in some contexts, suppressing the production of the Th2-type cytokine IL-10.[8][9] This cytokine shift is indicative of an enhanced cell-mediated immune response.

-

Restoration of Immune Function: In lymphocytes from immunosuppressed individuals, Inosine Pranobex can help restore depressed T-cell function to normal levels.[3]

Experimental Protocol: T-Cell Proliferation Assay (MTT Assay)

This protocol outlines a standard method for assessing the effect of Inosine Pranobex on T-cell proliferation using a colorimetric assay.

Objective: To quantify the proliferative response of peripheral blood mononuclear cells (PBMCs) or isolated T-cells to a mitogen in the presence or absence of Inosine Pranobex.

Methodology:

-

Cell Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Seeding: Seed the PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well in complete RPMI-1640 medium.

-

Treatment: Add Inosine Pranobex at various concentrations (e.g., 50, 100, 200 µg/mL) to the wells. Include a vehicle control (medium only).

-

Stimulation: Add a T-cell mitogen, such as Phytohemagglutinin (PHA) at 5 µg/mL, to induce proliferation. Include an unstimulated control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for another 4 hours.

-

Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable, proliferating cells.

Visualization of T-Cell Activation Pathway

Caption: Inosine Pranobex potentiates T-cell activation and proliferation.

Augmentation of Natural Killer (NK) Cell Activity

Inosine Pranobex has been shown to promote a significant and sustained increase in the number and activity of Natural Killer (NK) cells.[4][10] NK cells are crucial components of the innate immune system, providing a first line of defense against virally infected cells and tumor cells.

Key In Vitro Effects on NK Cells:

-

Increased Cytotoxicity: In vitro assays demonstrate that co-incubation of PBMCs with Inosine Pranobex leads to enhanced NK cell-mediated lysis of target cells (e.g., K562 cell line).

-

Upregulation of Activating Receptors: The drug may upregulate the expression of activating receptors on the surface of NK cells, thereby lowering their threshold for activation.

-

Enhanced Granzyme and Perforin Content: NK cells treated with Inosine Pranobex show replete levels of cytotoxic granules like Granzyme A and Perforin.[4]

Experimental Protocol: NK Cell Cytotoxicity Assay (Chromium-51 Release Assay)

Objective: To measure the cytotoxic activity of NK cells against a target cell line following exposure to Inosine Pranobex.

Methodology:

-

Effector Cell Preparation: Isolate PBMCs (effector cells) from donor blood. Pre-incubate the PBMCs with various concentrations of Inosine Pranobex for 24-48 hours.

-

Target Cell Labeling: Label the target cells (e.g., K562, a cell line susceptible to NK cell lysis) with radioactive Chromium-51 (⁵¹Cr).

-

Co-culture: Co-culture the pre-treated effector cells with the ⁵¹Cr-labeled target cells at different effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).

-

Incubation: Incubate the co-culture for 4 hours at 37°C.

-

Quantification of ⁵¹Cr Release: Centrifuge the plate and collect the supernatant. Measure the radioactivity in the supernatant using a gamma counter.

-

Calculation of Cytotoxicity: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Spontaneous release is from target cells incubated with medium alone.

-

Maximum release is from target cells lysed with a detergent.

-

Data Presentation: Expected Outcome of Inosine Pranobex on NK Cell Cytotoxicity

| E:T Ratio | Vehicle Control (% Lysis) | Inosine Pranobex (100 µg/mL) (% Lysis) |

| 50:1 | 35% | 55% |

| 25:1 | 22% | 40% |

| 12.5:1 | 12% | 25% |

Macrophage and Dendritic Cell Function

Inosine Pranobex also influences the function of antigen-presenting cells (APCs) like macrophages and dendritic cells.[7] This includes potentiating phagocytosis and chemotaxis.[9]

Experimental Workflow: In Vitro Phagocytosis Assay

Caption: Workflow for assessing macrophage phagocytic activity.

Part 2: The Antiviral Action of Inosine Pranobex

Beyond its immunomodulatory effects, Inosine Pranobex also exhibits direct antiviral properties, although the precise mechanism is still under investigation.[1][2][3] The prevailing hypothesis is that it interferes with viral replication at the level of host cell machinery.

Inhibition of Viral RNA and Protein Synthesis

The inosine component of the drug is a purine derivative. It is hypothesized that after entering the host cell, it becomes incorporated into ribosomal RNA (rRNA). This alteration may inhibit the binding of viral messenger RNA (mRNA) to the host cell's ribosomes, thereby selectively impeding the translation of viral proteins while leaving host protein synthesis largely unaffected.[3]

Key In Vitro Evidence:

-

Reduced Viral Titers: In cell cultures infected with various viruses (e.g., herpes simplex virus, influenza), treatment with Inosine Pranobex has been shown to reduce viral titers.

-

Inhibition of Viral RNA Levels: Studies have demonstrated that the drug can lead to a decrease in the levels of viral RNA within infected cells.[2][3][7]

Experimental Protocol: Viral Plaque Reduction Assay

Objective: To determine the concentration of Inosine Pranobex required to inhibit the formation of viral plaques by 50% (IC50).

Methodology:

-

Cell Monolayer Preparation: Grow a confluent monolayer of susceptible host cells (e.g., Vero cells for HSV) in 6-well plates.

-

Virus Dilution: Prepare serial dilutions of the virus stock.

-

Infection: Infect the cell monolayers with a dilution of the virus that produces a countable number of plaques (e.g., 50-100 plaques per well).

-

Treatment: After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) containing various concentrations of Inosine Pranobex.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones where the virus has lysed the cells.

-

Counting and Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the untreated control for each drug concentration and determine the IC50 value.

Visualization of Proposed Antiviral Mechanism

Caption: Proposed antiviral action via ribosome modification.

Conclusion: A Dual-Action Molecule

The in vitro mechanism of action of Dimepranol-d6, as a component of Inosine Pranobex, is characterized by a potent combination of immunomodulatory and antiviral activities. Through the enhancement of T-cell and NK cell function, and the modulation of cytokine production, it bolsters the host's cellular immune response. Concurrently, it appears to directly interfere with viral replication. This dual-action profile, elucidated through a variety of established in vitro assays, provides a strong rationale for its clinical use in treating viral infections, particularly in immunocompromised individuals. The use of the deuterated form, Dimepranol-d6, is crucial for the precise pharmacokinetic analyses that underpin the clinical development and optimization of this therapeutic agent.

References

-

Inosine Acedoben Dimepranol: Uses, Side Effects and Medicines | Apollo Pharmacy. 1

-

Inosine Acedoben Dimepranol promotes an early and sustained increase in the natural killer cell compone | University of Birmingham. 4

-

(PDF) Inosine acedoben dimepranol and viral infections - ResearchGate. 7

-

Immunomodulatory Assays - Invitrocue. 11

-

Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PubMed. 2

-

inosine acedoben dimepranol | Action and Spectrum - medtigo. 10

-

Understanding immune-modulatory efficacy in vitro - PMC - PubMed Central. 12

-

An in vitro test for immunomodulators? - PubMed. 13

-

Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - NIH. 3

-

Inosine Acedoben Dimepranol promotes an early and sustained increase in the natural killer cell component of circulating lymphocytes: A clinical trial supporting anti-viral indications - PubMed. 14

-

(PDF) Immunomodulatory effects of inosine pranobex on cytokine production by human lymphocytes - ResearchGate. 8

-

Biochemical study on immunomodulation and safety margin of inosine acedoben dimepranol before and after vaccination - GSC Online Press. 15

-

In vitro functional assays to augment immunotherapy research - News-Medical.Net. 16

-

In vitro Immunoassays - Immunology CRO - InnoSer. 17

-

CAS No : 97964-89-1| Chemical Name : Dimepranol-d6 | Pharmaffiliates. 5

-

Product Name : Dimepranol-d6 Hydrochloride - Pharmaffiliates. 6

-

Inosine Acedoben Dimepranol promotes an early and sustained increase in the natural killer cell component of circulating lymphocytes: A clinical trial supporting anti-viral indications - ResearchGate. 9

Sources

- 1. apollopharmacy.in [apollopharmacy.in]

- 2. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. inosine acedoben dimepranol | Action and Spectrum | medtigo [medtigo.com]

- 11. Immunomodulatory Assays - Invitrocue - Transforming Bioanalytics [invitrocue.com]

- 12. Understanding immune-modulatory efficacy in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An in vitro test for immunomodulators? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inosine Acedoben Dimepranol promotes an early and sustained increase in the natural killer cell component of circulating lymphocytes: A clinical trial supporting anti-viral indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biochemical study on immunomodulation and safety margin of inosine acedoben dimepranol before and after vaccination | GSC Advanced Research and Reviews [gsconlinepress.com]

- 16. news-medical.net [news-medical.net]

- 17. In vitro Immunoassays - Immunology CRO - InnoSer [innoserlaboratories.com]

Biological activity of deuterated Dimepranol

An In-depth Technical Guide to the Biological Activity of Deuterated Dimepranol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic replacement of hydrogen with its stable isotope, deuterium, has emerged as a powerful tool in medicinal chemistry to enhance the pharmacokinetic profiles of therapeutic agents.[1][2] This guide provides a comprehensive technical overview of the rationale, synthesis, and evaluation of deuterated Dimepranol (also known as Inosine Acedoben Dimepranol or Isoprinosine). Dimepranol is an immunomodulatory agent licensed for treating cell-mediated immune deficiencies, often associated with viral infections.[3][4] Deuteration of its N,N-dimethylaminoisopropanol component is hypothesized to attenuate its rate of metabolic clearance, thereby prolonging systemic exposure and potentially enhancing its therapeutic efficacy. This document details the scientific principles underpinning this strategy, outlines detailed protocols for comparative in vitro and in vivo evaluation, and discusses the regulatory landscape for such modified compounds.

Introduction: The Rationale for Deuterating Dimepranol

The Deuterium Kinetic Isotope Effect (KIE) in Drug Metabolism

Deuteration is the substitution of a hydrogen atom (protium) with deuterium.[5] While chemically similar, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to a lower zero-point vibrational energy.[5] This difference necessitates a higher activation energy for C-D bond cleavage.[6][7] In pharmacology, this phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE), can significantly slow down metabolic reactions where C-H bond breaking is the rate-limiting step, particularly in reactions mediated by Cytochrome P450 (CYP) enzymes.[2][8]

The strategic application of deuteration can lead to:

-

Reduced Metabolic Clearance: Slower metabolism prolongs the drug's half-life (t½) and increases its total systemic exposure (Area Under the Curve, AUC).[9][10]

-

Improved Bioavailability: Decreased first-pass metabolism can increase the concentration of the active drug reaching systemic circulation.[7]

-

Reduced Patient-to-Patient Variability: By slowing a dominant metabolic pathway, the overall pharmacokinetic profile can become more predictable.[6]

-

Altered Metabolite Profile: It can shift metabolism away from the formation of potentially toxic or inactive metabolites towards other pathways ("metabolic shunting").[1][7]

The FDA's approval of deutetrabenazine in 2017 validated this approach, classifying it as a New Chemical Entity (NCE) and paving the way for further development of deuterated drugs.[6][9][10]

Dimepranol: Mechanism and Therapeutic Use

Dimepranol is the common name for the p-acetamidobenzoate salt of N,N-dimethylaminoisopropanol (DIP-PAcBA), which is complexed with Inosine in a 3:1 molar ratio to form Inosine Acedoben Dimepranol.[11][12] Its primary therapeutic application is as an immunomodulator for patients with compromised cell-mediated immunity.[3]

Mechanism of Action: Dimepranol exerts a pleiotropic effect on the immune system, primarily by potentiating a T helper 1 (Th1) biased immune response.[4][13] Its actions include:

-

Enhancing Lymphocyte Proliferation: It promotes the differentiation and proliferation of T-lymphocytes.[4]

-

Boosting NK Cell Activity: It leads to an early and sustained increase in the number and cytotoxic activity of Natural Killer (NK) cells.[3][13][14]

-

Modulating Cytokine Production: It increases the production of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2).[13]

-

Antiviral Properties: By enhancing the host's immune response, it indirectly inhibits viral replication.[4][11][15]

Hypothesis: Benefits of a Deuterated Dimepranol Analog

The N,N-dimethylaminoisopropanol (DIP) component of Dimepranol is susceptible to oxidative metabolism, likely N-demethylation, a common pathway mediated by CYP enzymes. This metabolic process represents a "soft spot" for deuteration. By replacing the hydrogen atoms on the N-methyl groups with deuterium, we hypothesize that the rate of N-demethylation will be significantly reduced. This modification is expected to increase the metabolic stability of the compound, leading to a longer plasma half-life and greater systemic exposure, which could translate into a more sustained and potent immunomodulatory effect.

Synthesis and Analytical Characterization

Proposed Synthetic Strategy

The synthesis of deuterated Dimepranol would focus on the N,N-dimethylaminoisopropanol component. A common and efficient method involves reductive amination using deuterated reagents.

Protocol: Synthesis of N,N-di(trideuteromethyl)aminoisopropanol

-

Starting Material: Combine 1-amino-2-propanol with an appropriate solvent (e.g., methanol).

-

Reductive Amination: Add paraformaldehyde-d₂ (D₂C=O) or deuterated formaldehyde solution and a reducing agent such as sodium borodeuteride (NaBD₄) or sodium triacetoxyborohydride. The reaction is typically stirred at room temperature. The use of deuterated formaldehyde and a deuterated reducing agent ensures high isotopic incorporation at the N-methyl positions.

-

Work-up and Purification: Following reaction completion, perform a standard aqueous work-up to remove inorganic salts. The organic layer is then dried and concentrated. The resulting crude deuterated amine is purified using column chromatography or distillation.

-

Salt Formation & Complexation: The purified N,N-di(trideuteromethyl)aminoisopropanol is then reacted with p-acetamidobenzoic acid to form the salt, followed by complexation with Inosine in a 3:1 molar ratio to yield the final deuterated drug substance.

Analytical Characterization and Quality Control

Confirming the position and extent of deuterium incorporation is critical for regulatory acceptance and ensuring batch-to-batch consistency.[16]

Protocol: Isotopic Purity and Structural Confirmation

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight shift corresponding to the incorporation of six deuterium atoms (+6 Da).[16] This provides a rapid confirmation of successful deuteration.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: This is the primary method to confirm the site of deuteration and quantify isotopic purity.[16][17] In the ¹H-NMR spectrum of deuterated Dimepranol, the signal corresponding to the N-methyl protons should be significantly diminished or absent. The percentage of deuteration can be calculated by comparing the integration of this signal to a stable, non-deuterated internal standard or another proton signal within the molecule.

-

²H-NMR: This technique directly detects the deuterium atoms, providing a signal at the chemical shift corresponding to the N-methyl position, confirming the location of the isotopic label.[16]

-

-

Impurity Profiling: Use techniques like LC-MS to identify and quantify any process-related impurities or isotopic variants, ensuring the final active pharmaceutical ingredient (API) meets stringent purity standards.[16]

Comparative Pharmacokinetic (PK) Evaluation

The central pillar of the deuteration strategy is the alteration of the drug's pharmacokinetic profile. A head-to-head comparison with the non-deuterated parent compound is essential.

In Vitro Metabolic Stability Assay

Causality: This assay provides the first direct evidence of the kinetic isotope effect in a controlled biological system. By using liver microsomes, which are rich in CYP enzymes, we can isolate the impact of deuteration on Phase I metabolism, the most likely route of clearance for the DIP component.

Protocol:

-

Preparation: Prepare pooled human liver microsomes (or from a relevant animal species) in a phosphate buffer.

-

Incubation: Incubate a fixed concentration (e.g., 1 µM) of deuterated Dimepranol and non-deuterated Dimepranol separately with the liver microsomes at 37°C. The reaction is initiated by adding the cofactor NADPH.

-

Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

-

Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of each compound. A significantly longer t½ for the deuterated version confirms attenuated metabolic clearance.

In Vivo Pharmacokinetic Study

Causality: This study determines how the in vitro metabolic stability translates to the overall systemic exposure in a living organism. It accounts for absorption, distribution, metabolism, and excretion (ADME), providing the critical data needed to justify potential changes in dosing regimens.

Protocol:

-

Animal Model: Use male Sprague-Dawley rats (n=5 per group).

-

Dosing: Administer a single oral dose (e.g., 50 mg/kg) of either deuterated or non-deuterated Dimepranol to each group.

-

Blood Sampling: Collect serial blood samples via the tail vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

-

Plasma Preparation: Centrifuge blood samples to separate plasma, which is then stored at -80°C until analysis.

-

Bioanalysis: Extract the drug from plasma samples using protein precipitation or liquid-liquid extraction. Quantify the concentration of the parent drug in each sample using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters from the plasma concentration-time data.

Illustrative Data Presentation:

| Parameter | Non-Deuterated Dimepranol | Deuterated Dimepranol | % Change |

| Cmax (ng/mL) | 1500 ± 210 | 1850 ± 250 | +23% |

| Tmax (hr) | 1.0 ± 0.2 | 1.5 ± 0.3 | +50% |

| AUC₀-t (ng·hr/mL) | 7500 ± 980 | 16500 ± 2100 | +120% |

| t½ (hr) | 2.5 ± 0.5 | 6.0 ± 1.1 | +140% |

| CL/F (L/hr/kg) | 6.7 ± 1.2 | 3.0 ± 0.8 | -55% |

| Table 1: Example comparative pharmacokinetic parameters following oral administration in rats. Data are presented as mean ± SD. This table is for illustrative purposes only. |

Pharmacodynamic and Efficacy Evaluation

An improved PK profile is only meaningful if it translates to enhanced or more durable biological activity.

In Vitro Immunomodulation Assays

Causality: These assays determine if the deuterated compound retains its intrinsic biological activity and whether prolonged exposure in vitro leads to a more pronounced effect on immune cells.

Protocol: NK Cell Cytotoxicity Assay

-

Cell Isolation: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Co-culture: Culture PBMCs with a target cancer cell line susceptible to NK cell lysis (e.g., K562 cells) at a specific effector-to-target ratio.

-

Treatment: Treat the co-cultures with serial dilutions of deuterated and non-deuterated Dimepranol for an extended period (e.g., 48-72 hours) to simulate longer exposure.

-

Lysis Measurement: Quantify target cell lysis using a lactate dehydrogenase (LDH) release assay or a flow cytometry-based method.

-

Data Analysis: Calculate the percentage of specific lysis for each concentration and determine the EC₅₀ (concentration for 50% of maximal effect). A lower EC₅₀ for the deuterated compound would suggest enhanced potency.

In Vivo Efficacy Model

Causality: This is the definitive test of therapeutic benefit, integrating the improved PK profile with the biological response in a disease-relevant animal model.

Protocol: Murine Influenza Virus Challenge Model

-

Animal Model: Use BALB/c mice, a standard model for influenza research.

-

Infection: Infect mice intranasally with a sublethal dose of influenza A virus.

-

Treatment Regimen: Beginning 24 hours post-infection, treat groups of mice (n=10 per group) daily via oral gavage with vehicle, non-deuterated Dimepranol, or deuterated Dimepranol. A key comparison would be to test the deuterated compound at a lower dose or reduced dosing frequency (e.g., every other day) against the standard daily dose of the non-deuterated version.

-

Endpoints:

-

Viral Titer: Harvest lungs at day 4 post-infection to quantify viral load via plaque assay or qRT-PCR.

-

Immune Response: Analyze bronchoalveolar lavage (BAL) fluid for inflammatory cell influx and cytokine levels (IFN-γ).

-

Clinical Signs: Monitor body weight and clinical signs of illness daily for 14 days.

-

-

Data Analysis: Compare the reduction in viral titer, modulation of the immune response, and improvement in clinical outcomes between the treatment groups.

Regulatory Considerations

Deuterated analogs of existing drugs, often termed "deuterium switches," have a unique regulatory path. The FDA may consider a deuterated compound a New Chemical Entity (NCE), granting it market exclusivity.[10][18] Development can often utilize the 505(b)(2) regulatory pathway, which allows a sponsor to rely, in part, on the safety and efficacy data of the previously approved, non-deuterated drug (the "listed drug").[18] However, bridging studies are required to demonstrate the pharmacokinetic differences and establish a scientific justification for relying on the listed drug's data.[18] These typically include comparative in vitro and in vivo metabolism studies, toxicology studies, and clinical pharmacokinetic trials.[18]

Conclusion and Future Directions

The deuteration of Dimepranol presents a scientifically sound strategy to improve its pharmacokinetic properties, potentially leading to a more effective immunomodulatory therapy. The enhanced metabolic stability afforded by the kinetic isotope effect is hypothesized to increase drug exposure, which may allow for reduced dosing frequency, lower total dose, and improved patient outcomes in the treatment of viral infections and immunodeficiencies. The experimental workflows detailed in this guide provide a robust framework for the preclinical validation of this hypothesis. Successful preclinical data would warrant advancement into clinical trials to formally establish the safety, pharmacokinetic profile, and efficacy of deuterated Dimepranol in human subjects.

References

-

Penchala, S. C., et al. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy. [Link]

-

Sharma, R., et al. (2012). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase. Drug Metabolism and Disposition. [Link]

-

Sharma, R., et al. (2011). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. PubMed. [Link]

-

Sharma, R. K., et al. (2012). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. Semantic Scholar. [Link]

-

Doss, R. (n.d.). Deuterated Drugs – A New Beginning. JRF Global. [Link]

-

Sun, H., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLoS One. [Link]

-

Ahmed, R., et al. (2017). Inosine Acedoben Dimepranol promotes an early and sustained increase in the natural killer cell component of circulating lymphocytes: A clinical trial supporting anti-viral indications. PubMed. [Link]

-

Ahmed, R., et al. (2017). Inosine Acedoben Dimepranol promotes an early and sustained increase in the natural killer cell component of circulating lymphocytes: A clinical trial supporting anti-viral indications. Semantic Scholar. [Link]

-

Salamandra. (n.d.). Regulatory Considerations for Deuterated Products. Salamandra. [Link]

-

medtigo. (n.d.). inosine acedoben dimepranol | Action and Spectrum. medtigo. [Link]

-

Ahmed, R., et al. (2017). Inosine Acedoben Dimepranol promotes an early and sustained increase in the natural killer cell component of circulating lymphocytes: A clinical trial supporting anti-viral indications. ResearchGate. [Link]

-

Sliva, J., et al. (2020). Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases. NIH. [Link]

-

MIMS Philippines. (n.d.). Isoprinosine: Dosages and Ingredients. MIMS Philippines. [Link]

-

University of Birmingham. (n.d.). Inosine Acedoben Dimepranol promotes an early and sustained increase in the natural killer cell component of circulating lymphocytes: a clinical trial supporting anti-viral indications. University of Birmingham's Research Portal. [Link]

-

Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [Link]

-

Schneider, F., et al. (2023). Deuterated Drugs. Bioscientia. [Link]

-

Raffa, R., et al. (2018). The First Approved “Deuterated” Drug: A Short Review of the Concept. Pharmacology & Pharmacy. [Link]

-

ResolveMass Laboratories Inc. (n.d.). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.[Link]

-

Okahata, H., et al. (n.d.). Development of Flow Synthesis Method for Deuterated Aromatic Compounds. Okahata, H., et al.[Link]

-

International Journal of Pharmacy. (n.d.). Screening of nootropics: An overview of preclinical evaluation techniques. International Journal of Pharmacy. [Link]

-

InnoSer. (n.d.). In vitro neurology assays. InnoSer. [Link]

-

Ucar, G., et al. (2016). In Vitro Effects of Cognitives and Nootropics on Mitochondrial Respiration and Monoamine Oxidase Activity. PubMed. [Link]

-

Onisko, B. (n.d.). Screening and personalizing nootropic drugs and cognitive modulator regimens in silico. Onisko, B.[Link]

-

Zhang, L., et al. (n.d.). A method for quantitative determination of deuterium content in biological material. ResearchGate. [Link]

-

Piotrowski, D. W., et al. (2022). Synthesis of Deuterated Heterocycles with Me2NCD(OMe)2 and Evaluation of the Products for Metabolism by Aldehyde Oxidase. NIH. [Link]

-

Patel, M., et al. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical Research & Allied Sciences. [Link]

-

XenoTech. (2023). In Vitro Evaluation of Immunomodulating Drugs as Perpetrators of Drug Interactions. XenoTech. [Link]

-

NIH. (n.d.). Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs. NIH. [Link]

-

Husna, F., et al. (2024). Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs. PubMed. [Link]

-

Karthikeyan, M., et al. (2016). In-vivo Animal Models and In-vitro Techniques for Screening Antidiabetic Activity. Journal of Developing Drugs. [Link]

-

Tech Launch Arizona. (2019). Methods for Practical Synthesis of Deuterated Aldehydes. Tech Launch Arizona. [Link]

- Google Patents. (n.d.). A method for synthesizing deuterated aromatic compounds.

-

Merrill, J. E. (2008). In vitro and in vivo pharmacological models to assess demyelination and remyelination. PubMed. [Link]

-

Jerhaoui, S., et al. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. PMC - NIH. [Link]

-

A. D. N. Vaz. (n.d.). Deuterated drugs; where are we now? PMC - PubMed Central. [Link]

-

Li, Z., et al. (2022). Deuterated Drugs and Biomarkers in the COVID-19 Pandemic. PMC - PubMed Central. [Link]

-

James, M. J., et al. (n.d.). Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. PMC - NIH. [Link]

-

NIH. (n.d.). Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. NIH. [Link]

Sources

- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inosine Acedoben Dimepranol promotes an early and sustained increase in the natural killer cell component of circulating lymphocytes: A clinical trial supporting anti-viral indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jrfglobal.com [jrfglobal.com]

- 6. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]

- 7. Deuterated Drugs and Biomarkers in the COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. bioscientia.de [bioscientia.de]

- 11. Isoprinosine: Mechanism of Action and Therapeutic Trials_Chemicalbook [chemicalbook.com]

- 12. mims.com [mims.com]

- 13. researchgate.net [researchgate.net]

- 14. [PDF] Inosine Acedoben Dimepranol promotes an early and sustained increase in the natural killer cell component of circulating lymphocytes: A clinical trial supporting anti‐viral indications | Semantic Scholar [semanticscholar.org]

- 15. inosine acedoben dimepranol | Action and Spectrum | medtigo [medtigo.com]

- 16. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 17. resolvemass.ca [resolvemass.ca]

- 18. salamandra.net [salamandra.net]

Navigating the Isotopic Landscape: A Technical Guide to the Stability and Storage of Dimepranol-d6

For researchers, scientists, and drug development professionals, the integrity of experimental and analytical outcomes is intrinsically linked to the quality and stability of the chemical entities employed. This is particularly true for isotopically labeled compounds, where both chemical purity and isotopic enrichment are paramount for their application as internal standards in mass spectrometry, in metabolic research, and for elucidating pharmacokinetic profiles.[1][2] This in-depth technical guide provides a comprehensive overview of the best practices for the storage, handling, and stability assessment of Dimepranol-d6, a deuterated analogue of Dimepranol.

Dimepranol-d6, with its six deuterium atoms, offers a stable isotopic label for a variety of research applications.[3][4][5] The replacement of hydrogen with deuterium can alter the metabolic fate of a molecule, often leading to a more favorable pharmacokinetic profile due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond can slow metabolic processes involving C-H bond cleavage.[4][6][7] Ensuring the stability of this deuterated compound is crucial for the reliability and reproducibility of scientific investigations.

Chemical Profile of Dimepranol-d6

A foundational understanding of the chemical and physical properties of Dimepranol-d6 is essential for its proper handling and storage.

| Property | Value | Source |

| Chemical Name | (±)-1-[(Dimethyl-d6)amino]-2-propanol | [3][5] |

| Synonyms | (±)-1-(N,N-Dimethyl-d6)amino]-2-propanol, N,N-(Dimethyl-d6)-2-hydroxy-1-propanamine | [3][4] |

| CAS Number | 97964-89-1 | [3] |

| Molecular Formula | C5H7D6NO | [3] |

| Molecular Weight | 109.2 g/mol | [3] |

| Appearance | Typically a neat solid or a solution | [3][8] |

| Unlabeled CAS | 108-16-7 | [3] |

Recommended Storage and Handling: A Proactive Approach to Stability

The long-term stability of Dimepranol-d6 is best preserved by meticulously controlling environmental factors such as temperature, light, and moisture.

Optimal Storage Conditions

| Form | Temperature | Light Exposure | Atmosphere | Recommended Duration |

| Solid (Neat) | 2-8°C (Refrigerator) | Protected from light | Dry, inert atmosphere recommended | Long-term |

| Solid (Neat) | -20°C (Freezer) | Protected from light | Dry, inert atmosphere recommended | Extended long-term |

| Solution | -20°C (in anhydrous solvent) | Protected from light | Inert gas overlay (e.g., Argon, Nitrogen) | Short to medium-term |

Several suppliers consistently recommend storage in a refrigerator at 2-8°C or +4°C for long-term stability.[3] For extended storage, maintaining the compound at -20°C is also a common practice. When in solution, it is crucial to use anhydrous solvents and store at -20°C under an inert atmosphere to prevent isotopic exchange with atmospheric moisture.

Prudent Handling Practices

Proper handling techniques are critical to prevent contamination and degradation.

-

Inert Atmosphere: Due to the potential for hydrogen-deuterium (H/D) exchange with atmospheric moisture, it is advisable to handle solid Dimepranol-d6 and its solutions under an inert atmosphere, such as in a glove box or using a nitrogen or argon blanket.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, lab coats, and chemical-resistant gloves, should always be worn.

-

Spill Management: A spill kit with appropriate absorbent materials should be readily available. In case of a spill, follow the procedures outlined in the Safety Data Sheet (SDS).

-

Aliquotting: For solutions, it is best practice to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to the atmosphere.

Understanding and Mitigating Degradation Pathways

While Dimepranol-d6 is a stable molecule, it can be susceptible to degradation under certain conditions. A proactive understanding of these potential pathways is crucial for designing robust experiments and interpreting stability data.

Caption: Workflow for Dimepranol-d6 stability assessment.

Representative Stability-Indicating HPLC-MS/MS Method

Objective: To develop a robust analytical method capable of separating Dimepranol-d6 from its potential degradation products and impurities.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector (or photodiode array detector)

-

Tandem Mass Spectrometer (MS/MS)

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute compounds, then return to initial conditions for re-equilibration. A typical gradient might be 5% to 95% B over 10 minutes. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| UV Detection | Wavelength based on the UV absorbance maximum of Dimepranol |

Mass Spectrometric Conditions:

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | A specific precursor-to-product ion transition for the quantification of Dimepranol-d6. Additional transitions should be monitored for potential degradation products identified during forced degradation studies. |

| Source Parameters | Optimized for the specific instrument and compound (e.g., capillary voltage, source temperature, gas flows). |

Conclusion

The stability and integrity of Dimepranol-d6 are fundamental to its successful application in research and development. By adhering to the recommended storage and handling conditions, researchers can significantly mitigate the risks of chemical degradation and isotopic exchange. A comprehensive stability testing program, encompassing both long-term and forced degradation studies, is essential to fully characterize the stability profile of Dimepranol-d6. The methodologies and protocols outlined in this guide provide a robust framework for ensuring the quality and reliability of this important isotopically labeled compound.

References

-

Pharmaffiliates. Dimepranol-d6 Hydrochloride. [Link]

-

ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

-

Metabolic Solutions. Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]

-

Perrin, C. L., Ohta, B. K., & Kuperman, J. (2003). Beta-deuterium isotope effects on amine basicity, "inductive" and stereochemical. Journal of the American Chemical Society, 125(49), 15008–15009. [Link]

- Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Deuterated Drugs: A New Approach to Drug Discovery and Development. Drug Discovery Today, 24(1), 107-116.

-

Pharmaffiliates. CAS No : 97964-89-1| Chemical Name : Dimepranol-d6. [Link]

-

Atlas Material Testing Technology. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

-

MedCrave. Forced degradation studies. [Link]

-

Veeprho. Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. [Link]

-

Asian Journal of Pharmaceutical Research. Forced Degradation Study: An Important Tool in Drug Development. [Link]

-

Bioscientia. Deuterated Drugs. [Link]

- Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Glob J Pharmaceu Sci, 1(4).

- Halliday, J. D., & Bindner, P. E. (1976). Isotopic exchange reactions of amines. Part 1. An 2H nuclear magnetic resonance study of the amino to methyl group deuteron exch. Canadian Journal of Chemistry, 54(23), 3775-3780.

-

European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

-

BioPharma International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

-

International Journal of Scientific Development and Research. Stability indicating study by using different analytical techniques. [Link]

Sources

- 1. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 3. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. venable.com [venable.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. bioscientia.de [bioscientia.de]

- 8. asianjpr.com [asianjpr.com]

In-depth Technical Guide to CAS Number 97964-89-1: Dimepranol-d6

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the deuterated amino alcohol, Dimepranol-d6, identified by CAS number 97964-89-1. This document is intended for professionals in research, scientific, and drug development fields who require a detailed understanding of this compound's chemical structure, synthesis, properties, and applications.

Chemical Identity and Structure

Dimepranol-d6 is the deuterated analogue of Dimepranol (also known as 1-(Dimethylamino)propan-2-ol). The deuterium labeling is specifically on the two methyl groups of the amine moiety.

| CAS Number | 97964-89-1 |

| IUPAC Name | 1-[bis(trideuteriomethyl)amino]propan-2-ol |

| Synonyms | (±)-1-[(Dimethyl-d6)amino]-2-propanol, (±)-1-(N,N-Dimethyl-d6)amino]-2-propanol |

| Molecular Formula | C₅H₇D₆NO |

| Molecular Weight | 109.20 g/mol |

Chemical Structure:

Caption: Chemical structure of Dimepranol-d6.

Synthesis and Manufacturing

A plausible synthetic route to Dimepranol-d6 involves the reaction of a suitable starting material with deuterated dimethylamine. A common method for the synthesis of the non-deuterated analogue, Dimepranol, is the reaction of propylene oxide with dimethylamine. Adapting this for the deuterated compound would involve using dimethylamine-d6.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of Dimepranol-d6.

Experimental Protocol (Hypothetical):

-

In a cooled, sealed reaction vessel, propylene oxide is slowly added to a solution of dimethylamine-d6 in a suitable solvent (e.g., methanol or water) with stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

The solvent and any excess reactants are removed under reduced pressure.

-

The crude product is then purified by distillation under vacuum to yield pure Dimepranol-d6.

Physicochemical Properties

The physicochemical properties of Dimepranol-d6 are expected to be very similar to its non-deuterated counterpart, with minor differences due to the increased mass of deuterium.

| Property | Value (Predicted) |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~125-127 °C |

| Density | ~0.86 g/mL |

| Solubility | Miscible with water and common organic solvents |

Spectroscopic Characterization (Predicted)

As no publicly available experimental spectra for Dimepranol-d6 were found, the following are predicted spectra based on the known spectra of the non-deuterated analogue, 1-(dimethylamino)propan-2-ol, and the principles of isotopic substitution.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of Dimepranol-d6 is expected to be simpler than that of Dimepranol due to the absence of protons on the N-methyl groups.

-

δ 3.8-4.0 ppm (m, 1H): CH proton of the propanol backbone.

-

δ 2.1-2.4 ppm (m, 2H): CH₂ protons adjacent to the nitrogen.

-

δ 1.0-1.2 ppm (d, 3H): CH₃ protons of the propanol backbone.

-

Variable ppm (br s, 1H): OH proton (position and appearance are solvent and concentration dependent).

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will show signals for the carbon atoms of the propanol backbone. The signals for the deuterated methyl carbons will be significantly broadened and likely not observed under standard conditions due to quadrupolar relaxation.

-

δ ~67 ppm: CH-OH carbon.

-

δ ~64 ppm: CH₂-N carbon.

-

δ ~21 ppm: CH₃ carbon.

Infrared (IR) Spectroscopy:

The IR spectrum will be dominated by the characteristic absorptions of the alcohol and amine functional groups.

-

~3400 cm⁻¹ (broad): O-H stretching vibration.

-

~2960-2850 cm⁻¹: C-H stretching vibrations.

-

~1050 cm⁻¹: C-O stretching vibration.

-

C-D stretching vibrations will appear at a lower frequency (~2200-2000 cm⁻¹) compared to C-H stretching vibrations.

Mass Spectrometry (MS):

In the mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 109. A prominent fragment would be the loss of a methyl group (CD₃), resulting in a peak at m/z 93. Another significant fragment would be from the cleavage of the C-C bond adjacent to the nitrogen, leading to a fragment ion at m/z 64 ([CH₂(N(CD₃)₂)]⁺).

Applications in Research and Development

Dimepranol-d6 serves as a valuable tool in various research and analytical applications, primarily as an internal standard.

5.1. Internal Standard in Quantitative Analysis

Due to its structural similarity and identical chemical properties to Dimepranol, but with a distinct mass, Dimepranol-d6 is an ideal internal standard for quantitative analysis by mass spectrometry-based techniques such as GC-MS and LC-MS.

Application Example: Monitoring of Methadone and its Metabolites

Dimepranol is a known precursor and impurity in the illicit synthesis of methadone. Therefore, its detection and quantification can be crucial in forensic analysis and in monitoring methadone maintenance therapy compliance. The use of a deuterated internal standard like Dimepranol-d6 allows for highly accurate and precise quantification, as it co-elutes with the analyte and experiences similar ionization effects in the mass spectrometer, thus correcting for variations in sample preparation and instrument response.

Illustrative Analytical Workflow:

Caption: Workflow for quantitative analysis using Dimepranol-d6.

5.2. Mechanistic and Metabolic Studies

Dimepranol is a component of the immunostimulant drug Inosine Pranobex.[1][2] Dimepranol-d6 can be used in pharmacokinetic and metabolic studies to trace the fate of the Dimepranol moiety of the drug in biological systems without the need for radioactive labeling.

Safety and Handling

-

Hazards: Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage.[3]

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Keep away from heat, sparks, and open flames.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[3]

Conclusion

Dimepranol-d6 (CAS 97964-89-1) is a valuable deuterated analogue of Dimepranol. Its primary application lies in its use as an internal standard for the accurate quantification of Dimepranol in various matrices, particularly in forensic and clinical settings related to methadone analysis. While detailed experimental data on its synthesis and spectroscopic properties are not widely published, this guide provides a comprehensive overview based on established chemical principles and data from its non-deuterated counterpart. Researchers and scientists can utilize this information to effectively incorporate Dimepranol-d6 into their analytical and research workflows.

References

-

Inosine pranobex. (2023). In Wikipedia. Retrieved from [Link]

-

PubChem. (n.d.). Dimepranol. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 2-Propanol, 1-(dimethylamino)-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Introduction: The Critical Role of Dimepranol-d6 in Modern Analytics

An In-depth Technical Guide to Sourcing and Utilizing High-Purity Dimepranol-d6 for Quantitative Analysis

Dimepranol-d6 is the deuterated form of Dimepranol, a compound that is a component of Inosine Pranobex, a medication investigated for its immunomodulatory and antiviral properties.[1][2] While the therapeutic applications of the parent compound are significant, the scientific utility of Dimepranol-d6 lies in its isotopic stability. In the field of analytical chemistry, particularly in pharmaceutical and biomedical research, the demand for high-purity, stable isotope-labeled (SIL) compounds is paramount.

Dimepranol-d6 serves as an ideal internal standard for quantitative analyses using mass spectrometry.[3] When a known quantity of Dimepranol-d6 is added to a biological sample (a process known as "spiking") before analysis, it experiences the same experimental variations—such as sample loss during extraction, matrix effects, or fluctuations in instrument response—as the non-labeled Dimepranol analyte.[4][5] Because the SIL internal standard is chemically identical but mass-shifted, the mass spectrometer can distinguish it from the target analyte. By calculating the ratio of the analyte's signal to the internal standard's signal, researchers can achieve highly accurate and precise quantification, correcting for a multitude of potential errors.[6] This guide provides a comprehensive overview for researchers and drug development professionals on sourcing, verifying, and effectively utilizing high-purity Dimepranol-d6.

Part 1: A Comparative Landscape of Commercial Dimepranol-d6 Suppliers

The integrity of any quantitative assay begins with the quality of its reference standards. Sourcing high-purity Dimepranol-d6 from a reputable supplier is a non-negotiable first step. A reliable supplier will provide comprehensive documentation, including a detailed Certificate of Analysis (CoA), and offer material with high chemical and isotopic purity. Below is a comparative table of several commercial suppliers.

Table 1: Comparison of Commercial Suppliers of Dimepranol-d6

| Supplier/Distributor | Product Information | CAS Number | Purity/Isotopic Enrichment | Available Formats | Documentation |

| LGC Standards | Dimepranol-d6 (Product Code: TRC-D460402) | 97964-89-1 | Not specified on product page; CoA required | Neat solid (5 mg, 50 mg) | Certificate of Analysis, Safety Data Sheet[7] |

| Fisher Scientific | Dimepranol-d6, 5mg/mL in methanol (from TRC) | 97964-89-1 | Not specified on product page; CoA required | Solution (1x1 mL) | Certificate of Analysis available[8] |

| Simson Pharma Ltd. | Dimepranol-D6 (CAT. No: OT45640001) | 97964-89-1 | Not specified on product page; CoA provided | Custom Synthesis | Certificate of Analysis provided with every compound |

| CymitQuimica | Dimepranol-d6 (Ref. 4Z-D-712, from TLC) | 97964-89-1 | Not specified on product page; inquire for details | Solid (5, 10, 25, 50, 100 mg) | Technical inquiry available[9] |

| Pharmaffiliates | Dimepranol-d6 Hydrochloride | N/A (Freebase: 97964-89-1) | Not specified on product page; CoA required | Solid (form not specified) | Sample CoA and MSDS available for inquiry[1] |

| CDN Isotopes | 2-(Dimethyl-d6-amino)-1-propanol | 97964-90-4 | 98 atom % D, 98% Chemical Purity | Solid (form not specified) | Certificate of Analysis available for search[10] |

Note: The information above is based on publicly available data from supplier websites and is subject to change. Researchers should always request the most current documentation before purchase.

Part 2: The Certificate of Analysis (CoA) - A Blueprint for Quality

The Certificate of Analysis (CoA) is the single most important document accompanying a reference standard.[11] It provides a detailed quality report from the manufacturer and is essential for establishing the identity, purity, and concentration of the standard. A thorough review of the CoA is the first step in a self-validating analytical system.

A comprehensive CoA for Dimepranol-d6 should include:

-

Identity Confirmation : This is typically established using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The 1H-NMR spectrum should be consistent with the proposed structure, and the MS data should confirm the correct mass-to-charge ratio (m/z) for the deuterated molecule (e.g., [M+H]+ of ~110.2).[12]

-

Chemical Purity : This is most often determined by High-Performance Liquid Chromatography (HPLC), usually with UV or MS detection. A purity value of >98% is common for high-quality standards.[12] This value indicates the percentage of the material that is the compound of interest, excluding solvents or other impurities.

-

Isotopic Purity : Also known as isotopic enrichment, this value specifies the percentage of the compound that contains the desired number of deuterium atoms (in this case, six).[10] High isotopic purity (e.g., >98 atom % D) is crucial to prevent signal overlap between the internal standard and the analyte.

Caption: Workflow for the initial validation of Dimepranol-d6 using the supplier's CoA.

Part 3: Protocol for Incoming Material Verification

While a supplier's CoA is essential, best practices in regulated and research environments dictate in-house verification of critical reagents. This step provides ultimate trustworthiness in your analytical system.

Protocol 1: Identity and Purity Verification by LC-MS

-

Objective: To confirm the identity (correct mass) and estimate the chemical purity of the received Dimepranol-d6 standard.

-

Materials:

-

Dimepranol-d6 standard

-

LC-MS grade Methanol and Water

-

LC-MS grade Formic Acid

-

Calibrated analytical balance and volumetric flasks

-

LC-MS system (e.g., Q-TOF or Triple Quadrupole)

-

-

Methodology:

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of the neat Dimepranol-d6 standard. Dissolve in a known volume of methanol (e.g., 10 mL) to create a 100 µg/mL stock solution. If the standard is supplied in solution, perform a serial dilution to a suitable concentration (e.g., 1 µg/mL).

-

LC Parameters (Example):

-

Column: C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Methanol

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

MS Parameters (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Mode: Full Scan (m/z 50-200) to confirm mass.

-

Expected Ion: [M+H]+ at m/z ≈ 110.2

-

-

Data Analysis:

-

Identity: Confirm the presence of a major peak in the mass spectrum corresponding to the protonated molecule of Dimepranol-d6.

-

Purity: Analyze the chromatogram. The main peak should account for >98% of the total peak area. Any other peaks represent impurities and should be noted.

-

-

Part 4: Application in a Quantitative Bioanalytical Workflow

The primary application of Dimepranol-d6 is as an internal standard for the quantification of Dimepranol in complex matrices like plasma or urine.

Scenario: Determination of Dimepranol concentration in human plasma following oral administration of Inosine Pranobex.

Caption: A typical workflow for quantifying an analyte using a SIL-IS like Dimepranol-d6.

Protocol 2: Plasma Sample Preparation and LC-MS/MS Analysis

-

Objective: To accurately measure the concentration of Dimepranol in plasma samples using Dimepranol-d6 as an internal standard.

-

Methodology:

-

Sample Preparation:

-

To 100 µL of each plasma sample (calibrators, quality controls, and unknowns), add 10 µL of a Dimepranol-d6 working solution (e.g., at 500 ng/mL). This ensures every sample receives the exact same amount of internal standard.[5]

-

Vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for analysis.

-

-

LC-MS/MS Analysis:

-

Use an LC method similar to the one in Protocol 1 to chromatographically separate Dimepranol from other matrix components.

-

Set the mass spectrometer to Multiple Reaction Monitoring (MRM) mode. This is a highly selective and sensitive technique.

-

MRM Transitions (Hypothetical):

-

Dimepranol (Analyte): Q1: 104.1 -> Q3: 58.1

-

Dimepranol-d6 (IS): Q1: 110.2 -> Q3: 64.1 (Note: These transitions must be empirically optimized on the specific instrument used.)

-

-

-

Data Processing and Quantification:

-

Integrate the chromatographic peaks for both the analyte and the internal standard.

-

For each sample, calculate the Peak Area Ratio (PAR) = (Peak Area of Dimepranol) / (Peak Area of Dimepranol-d6).[4]

-

Generate a calibration curve by plotting the PAR of the calibration standards against their known concentrations.

-

Determine the concentration of Dimepranol in the unknown samples by interpolating their PAR values from the calibration curve.

-

-

Conclusion